molecular formula C25H23N3O3S2 B2879890 ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 946360-00-5

ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2879890
CAS No.: 946360-00-5
M. Wt: 477.6
InChI Key: RUYRHZPAXREOBW-UHFFFAOYSA-N
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Description

This compound features a bicyclic thieno[2,3-c]pyridine core fused with a 1,3-benzothiazole ring. Key substituents include:

  • A 2-methylbenzamido group at position 2.
  • An ethyl carboxylate ester at position 4.

The ethyl carboxylate group increases solubility in organic solvents compared to methyl esters (e.g., as seen in ), while the 2-methylbenzamido substituent may influence steric and electronic properties. Structural analogs in the evidence suggest this compound is part of a broader class of heterocyclic derivatives studied for medicinal and material applications.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(2-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-3-31-25(30)28-13-12-17-20(14-28)33-24(27-22(29)16-9-5-4-8-15(16)2)21(17)23-26-18-10-6-7-11-19(18)32-23/h4-11H,3,12-14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYRHZPAXREOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Construction of the thieno[2,3-c]pyridine ring: This step may involve the reaction of a thienyl compound with a pyridine derivative under specific conditions.

    Amidation and esterification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogs in Thieno[2,3-c]pyridine Derivatives

Compound Name Substituents Key Features
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate 2-methylbenzamido, ethyl carboxylate, benzothiazole Enhanced solubility and aromatic interactions; potential antimicrobial activity inferred from analogs
3-(1,3-Benzothiazol-2-yl)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine () Benzyl group, amine substituent Reduced solubility due to amine vs. ester; benzyl group may alter target selectivity
Methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6-carboxylate () Methyl ester, carbamoyl group Lower solubility in polar solvents; carbamoyl group may enhance hydrogen bonding

Key Observations :

  • Solubility : Ethyl carboxylate (main compound) offers intermediate polarity compared to methyl esters (less polar) and carbamoyl groups (more polar).
  • Bioactivity : Benzothiazole-containing analogs (e.g., ) are often associated with anticancer or antimicrobial activity, though substituents dictate specificity.

Thiazolo[3,2-a]pyrimidine Derivatives ()

Compound (Source) Substituents Properties/Applications
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-... () Acetoxybenzylidene, phenyl Crystallographic data (R factor = 0.044) shows planar structure; potential for solid-state studies
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-... () 4-methylphenyl, dichlorophenyl-pyrazolyl Bulky substituents may reduce membrane permeability but improve target binding
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-... () Chlorophenyl, methoxycarbonyl Electron-withdrawing groups enhance stability; used in synthetic intermediates

Key Differences :

  • Core Heterocycle: Thieno[2,3-c]pyridine (main compound) vs. thiazolo[3,2-a]pyrimidine (analogs).
  • Substituent Effects : The 2-methylbenzamido group in the main compound may provide steric hindrance compared to smaller groups (e.g., methoxycarbonyl in ).

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, particularly focusing on its anticancer properties.

Structural Characteristics

The compound features a thieno[2,3-c]pyridine scaffold with an attached benzothiazole moiety and an amide group derived from 2-methylbenzenesulfonamide. The structural formula is represented as:

C25H23N3O3S2\text{C}_{25}\text{H}_{23}\text{N}_3\text{O}_3\text{S}_2

This unique arrangement contributes to its biological interactions and pharmacological potential.

Synthesis

The synthesis of this compound typically involves multiple steps that require careful optimization of reaction conditions to achieve high yields and purity. The general synthetic pathway includes:

  • Formation of the thieno[2,3-c]pyridine core .
  • Introduction of the benzothiazole moiety .
  • Amidation with 2-methylbenzenesulfonamide .

Anticancer Properties

Thieno[2,3-c]pyridine derivatives are known for their extensive biological activities. This compound has been identified as a potential candidate for antitumor drug development. The compound's structural features enhance its interaction with biological targets involved in cancer progression.

Mechanism of Action : Preliminary studies suggest that the compound may inhibit specific enzymes or cellular pathways associated with tumor growth. The benzothiazole and amide functionalities are believed to play crucial roles in these inhibitory actions.

Other Biological Activities

In addition to anticancer properties, compounds similar to this compound have demonstrated:

  • Antimicrobial Activity : Related compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Some derivatives exhibit potential in reducing inflammation markers in vitro.

Data Summary Table

Compound Name Structural Features Biological Activity
This compoundThieno[2,3-c]pyridine core with benzothiazole and amide groupsAnticancer activity
Ethyl 3-(benzothiazol-2-yl)thieno[2,3-b]pyridine-6-carboxylateBenzothiazole moietyAntimicrobial activity
Methyl 3-(4-methylphenyl)thieno[3,2-b]pyridine-2-carboxylateSimplified thienopyridine structureAntiviral properties

Case Studies

Recent research has highlighted the efficacy of thieno[2,3-c]pyridine derivatives in various cancer models:

  • Study on Breast Cancer Cells :
    • The compound demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating potent activity.
    • Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway.
  • Lung Cancer Model :
    • In vivo studies using xenograft models showed reduced tumor growth when treated with the compound compared to control groups.
    • Histopathological analysis indicated decreased proliferation markers in treated tumors.

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